4-Amino-2,6-dimethylbenzonitrile

Medicinal Chemistry Property Prediction Drug Design

Sourcing a reliable supply of 2,6-dimethyl-substituted benzonitrile with consistent purity is critical for the Rilpivirine API synthesis route, where generic analogs fail. This compound solves the need for a sterically defined, non-substitutable building block for HIV NNRTI pharmacophores. • Validated synthon for constructing the Rilpivirine core, essential for picomolar HIV-1 activity. • Enables high-affinity plasma kallikrein inhibitor design (Ki ~9.9 nM). • Distinct 1H NMR signature (singlet, δ 7.22 ppm) ensures identity confirmation for GMP batch release.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 114820-10-9
Cat. No. B038947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-dimethylbenzonitrile
CAS114820-10-9
SynonymsBenzonitrile, 4-amino-2,6-dimethyl- (9CI)
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C#N)C)N
InChIInChI=1S/C9H10N2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,11H2,1-2H3
InChIKeyVCWQGGLMWIFREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,6-dimethylbenzonitrile – Specialized Building Block


4-Amino-2,6-dimethylbenzonitrile (CAS 114820-10-9) is a substituted aromatic amine of the benzonitrile class, characterized by a primary amine (-NH2) at the para position and methyl groups at the ortho positions (2,6-) on the phenyl ring [1]. Its molecular formula is C9H10N2, with a molecular weight of 146.19 g/mol and a predicted density of 1.07±0.1 g/cm³ . This structural arrangement provides a distinct steric and electronic environment, rendering it a high-value intermediate in medicinal chemistry and advanced organic synthesis, distinct from its simpler or differently substituted benzonitrile analogs [2]. Unlike generic building blocks, its specific substitution pattern is essential for constructing complex pharmacophores in targeted drug classes.

Why 4-Amino-2,6-dimethylbenzonitrile Is Irreplaceable


The substitution pattern on the benzonitrile core directly governs the final compound's pharmacophore geometry and, consequently, its biological activity . For instance, in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, the 2,6-dimethyl substitution on the phenyl ring is a critical structural feature for binding to the HIV-1 reverse transcriptase enzyme [1]. Replacing 4-Amino-2,6-dimethylbenzonitrile with a generic analog like 4-aminobenzonitrile or a differently methylated isomer (e.g., 2-amino-3,6-dimethylbenzonitrile) would alter the spatial orientation and electronic properties of the resulting drug candidate, potentially abolishing or drastically reducing its therapeutic efficacy . The following evidence quantifies the specific differential properties that mandate the use of this precise compound in research and development pipelines.

4-Amino-2,6-dimethylbenzonitrile: Quantitative Evidence vs. Analogs


Physicochemical Properties vs. 4-Aminobenzonitrile

The presence of two methyl groups on 4-Amino-2,6-dimethylbenzonitrile (MW 146.19 g/mol) results in a molecular weight that is 28.05 Da higher than the unsubstituted analog, 4-aminobenzonitrile (MW 118.14 g/mol) [1]. This increase directly impacts properties like lipophilicity (LogP) and predicted boiling point (311.9±30.0 °C vs. 272.0±20.0 °C for 4-aminobenzonitrile) .

Medicinal Chemistry Property Prediction Drug Design

NMR Spectral Signature vs. 4-Aminobenzonitrile

The 1H NMR spectrum of 4-Amino-2,6-dimethylbenzonitrile in CDCl3 shows a singlet at δ 7.22 ppm, corresponding to the two equivalent aromatic protons at positions 2 and 6 . This contrasts with 4-aminobenzonitrile, which displays an AA′BB′ spin system for its four aromatic protons, yielding a more complex multiplet pattern centered around δ 7.4 ppm [1]. The singlet confirms the symmetric substitution pattern of the target compound.

Analytical Chemistry Structure Confirmation NMR Spectroscopy

Crucial Intermediate for Rilpivirine Synthesis

4-Amino-2,6-dimethylbenzonitrile is a key intermediate in the synthesis of Rilpivirine (Edurant), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment [1]. The 2,6-dimethyl pattern is crucial for the drug's unique 'U-shape' conformation, enabling binding to a hydrophobic pocket in the NNRTI-binding site and conferring picomolar antiviral activity (EC50 = 0.51 nM against wild-type HIV-1) [2]. This synthetic pathway cannot be achieved with unsubstituted or differently substituted benzonitrile analogs without a complete redesign of the drug's core structure.

Antiviral Drug Synthesis NNRTI HIV-1 Therapy

Conformational Restriction and Charge Transfer

Density functional theory (DFT) and ab initio studies on aminobenzonitrile derivatives show that the presence of methyl groups at the 2,6-positions significantly restricts rotation around the C-NH2 bond, altering the twist angle of the amino group relative to the phenyl ring . This conformational restriction directly impacts the efficiency of intramolecular charge transfer (ICT) processes, which are fundamental to the compound's behavior in photoinduced reactions. While quantitative data for 4-Amino-2,6-dimethylbenzonitrile itself is limited, studies on the related 4-amino-3,5-dimethylbenzonitrile (HHD) show it is planar and does not undergo efficient internal conversion (IC) in contrast to the twisted, dimethylamino derivative MMD [1].

Physical Organic Chemistry Photophysics Charge Transfer

4-Amino-2,6-dimethylbenzonitrile Application Scenarios


Generic Rilpivirine Synthesis

Pharmaceutical manufacturers producing generic versions of Rilpivirine must source 4-Amino-2,6-dimethylbenzonitrile as a critical starting material. As established in Section 3, this specific intermediate is non-substitutable for the synthesis of the drug's core pharmacophore, which confers picomolar activity against HIV-1 [1]. The compound's identity and purity can be rigorously confirmed via its distinct 1H NMR signature (singlet at δ 7.22 ppm) .

Plasma Kallikrein Inhibitor Development

In drug discovery programs focused on developing novel plasma kallikrein inhibitors for conditions like hereditary angioedema, 4-Amino-2,6-dimethylbenzonitrile serves as a key building block [2]. The 2,6-dimethyl substitution pattern provides the necessary steric bulk and conformational constraint to design inhibitors that achieve high binding affinity and selectivity for the plasma kallikrein enzyme, as evidenced by patented inhibitor compounds with Ki values in the low nanomolar range (e.g., Ki = 9.90 nM) [3].

Conformationally Restricted Donor-Acceptor Systems

Researchers investigating intramolecular charge transfer (ICT) dynamics require compounds with well-defined and tunable electronic properties. The class-level evidence from Section 3 indicates that the 2,6-dimethyl groups on 4-Amino-2,6-dimethylbenzonitrile lock the amino group into a specific conformation, providing a model system to study how steric hindrance modulates ICT efficiency and photophysical behavior compared to non-methylated or differently methylated analogs like 4-aminobenzonitrile [4].

Quality Control and Reference Standards

Analytical laboratories and procurement departments in regulated industries (pharmaceuticals) require authenticated reference standards. The unique physicochemical and spectral properties of 4-Amino-2,6-dimethylbenzonitrile, such as its specific molecular weight (146.19 g/mol) and predicted boiling point (311.9±30.0 °C), differentiate it from other regioisomers and impurities . Procuring material with a defined purity (e.g., ≥95%) and verified spectral data ensures reliable analytical method development and batch-to-batch consistency in production .

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